Dopal-D5
Description
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Properties
Appearance |
Yellow oil |
|---|---|
Synonyms |
2-(3,4-Dihydroxyphenyl)acetaldehyde-D5 |
Origin of Product |
United States |
3,4 Dihydroxyphenylacetaldehyde Dopal and Its Deuterated Analog Dopal D5 in Advanced Biomedical Research
Formation and Metabolic Context of Endogenous DOPAL
Endogenous DOPAL is primarily generated through the enzymatic catabolism of the neurotransmitter dopamine (B1211576). Understanding its formation and subsequent metabolic processing is crucial for comprehending its biological impact.
Enzymatic Pathways of Dopamine Catabolism Yielding DOPAL
The principal enzymatic pathway leading to the formation of DOPAL involves the action of Monoamine Oxidase (MAO) on dopamine. MAO catalyzes the oxidative deamination of dopamine, resulting in the production of DOPAL and hydrogen peroxide. rsc.orgwikipedia.orgpharmgkb.orgcreative-proteomics.com Both isoforms of MAO, MAO-A and MAO-B, are involved in this process. nih.gov
DOPAL is a transient intermediate and is rapidly metabolized further by other enzymes. The primary route for DOPAL detoxification is its oxidation to 3,4-dihydroxyphenylacetic acid (DOPAC), a reaction catalyzed predominantly by Aldehyde Dehydrogenase (ALDH) enzymes. rsc.orgwikipedia.orgpharmgkb.orgnih.gov Cytosolic ALDH1 and mitochondrial ALDH2 are considered major contributors to DOPAL oxidation. rsc.org This process requires NAD as a cofactor. rsc.org
A minor metabolic pathway for DOPAL involves its reduction to 3,4-dihydroxyphenylethanol (DOPET), a reaction catalyzed by Aldehyde Reductase (AR) or Alcohol Dehydrogenase (ADH), utilizing NADPH as a cofactor. rsc.orgcreative-proteomics.comnih.gov
The metabolic fate of dopamine and the production of DOPAL can be summarized in the following pathway:
| Precursor/Intermediate | Enzyme | Product(s) | Cofactor |
| Dopamine | Monoamine Oxidase (MAO) | DOPAL, H₂O₂ | FAD |
| DOPAL | Aldehyde Dehydrogenase (ALDH) | DOPAC | NAD |
| DOPAL | Aldehyde Reductase (AR) / Alcohol Dehydrogenase (ADH) | DOPET | NADPH |
Regulation of Intracellular DOPAL Levels by Metabolic Enzymes
The intracellular concentration of DOPAL is tightly regulated by the balance between its production by MAO and its detoxification by ALDH and AR/ADH. The high reactivity of DOPAL necessitates its rapid removal to prevent cellular damage. rsc.orgwikipedia.orgnih.gov
ALDH activity plays a critical role in preventing DOPAL accumulation. Impairment of ALDH function, which can be caused by factors such as oxidative stress or exposure to certain inhibitors, leads to elevated intracellular DOPAL levels. rsc.orgwikipedia.orgnih.gov Elevated DOPAL concentrations are considered neurotoxic. wikipedia.org
While COMT is involved in the metabolism of dopamine and its metabolites like DOPAC and DOPET, it does not directly metabolize DOPAL. rsc.orgpharmgkb.org Therefore, the regulation of intracellular DOPAL is primarily governed by the activity of MAO, ALDH, and AR/ADH. The disruption of this delicate balance can have significant cellular consequences. rsc.org
Molecular and Cellular Mechanisms of DOPAL's Biological Impact
DOPAL exerts its biological effects primarily through its high chemical reactivity, leading to modifications of cellular components, particularly proteins.
Covalent Modification of Proteins by DOPAL and Adduct Formation
Due to its reactive aldehyde group and catechol moiety, DOPAL readily interacts with proteins, forming covalent adducts. rsc.orgnih.govnih.govfishersci.ca A primary mechanism involves the reaction of the aldehyde group with lysine (B10760008) residues on proteins, forming Schiff bases. nih.govnih.gov Further post-adduction chemistry, including potential Michael addition and oxidation of the catechol group to a quinone, can lead to more stable modifications and protein cross-linking. rsc.orgnih.govnih.govuiowa.edu This covalent modification can significantly alter protein structure, function, and stability. rsc.orgnih.govnih.govfishersci.ca
The formation of DOPAL-quinone through oxidation also contributes to protein modification, often via reaction with thiol groups on cysteine residues. nih.govaginganddisease.org These modifications can lead to protein misfolding and aggregation. nih.govaginganddisease.org
Interactions with Alpha-Synuclein (B15492655): Oligomerization and Aggregation Mechanisms
A well-studied interaction of DOPAL is with the presynaptic protein alpha-synuclein (α-synuclein). DOPAL is a potent inducer of α-synuclein oligomerization and aggregation. rsc.orgfishersci.caguidetopharmacology.orgfishersci.caresearchgate.netfrontiersin.orgresearchgate.net This interaction is mediated, at least in part, by the covalent modification of lysine residues on α-synuclein by DOPAL. rsc.orgfishersci.caguidetopharmacology.orgresearchgate.netfrontiersin.org
DOPAL-induced α-synuclein aggregates are often described as SDS-resistant oligomers and are considered particularly toxic species. guidetopharmacology.orgfishersci.caresearchgate.net These aggregates can impair cellular processes and contribute to neuronal dysfunction. researchgate.netbiorxiv.org The aggregation process can be influenced by factors such as the ratio of DOPAL to α-synuclein and the presence of metal ions like Cu²⁺. guidetopharmacology.orgresearchgate.netnih.gov
While dopamine itself can interact with α-synuclein and influence its aggregation, DOPAL's aldehyde group confers a distinct and higher reactivity, leading to covalent and irreversible modifications that drive oligomerization. biorxiv.org
Modulation of Ubiquitin Lysine Residues and Polyubiquitination
Research indicates that DOPAL can also modify ubiquitin, a small protein crucial for the ubiquitination system that regulates protein degradation and other cellular processes. fishersci.caresearchgate.netnih.gov DOPAL has been shown to modify lysine residues on ubiquitin. fishersci.caresearchgate.netnih.gov
This modification can interfere with the normal function of ubiquitin and the polyubiquitination process. fishersci.caresearchgate.net Disruption of the ubiquitination system can impair the cell's ability to clear misfolded or aggregated proteins, potentially contributing to the accumulation of toxic protein species, including those modified by DOPAL. fishersci.caresearchgate.net Studies have observed increased intracellular protein ubiquitination following exposure to DOPAL. nih.govnih.govresearchgate.net This suggests that DOPAL-induced protein modifications may lead to protein misfolding, triggering the ubiquitin-proteasome system. nih.gov
Inhibition of Key Enzyme Activities (e.g., Tyrosine Hydroxylase, Aldehyde Dehydrogenase)
DOPAL has been shown to inhibit the activity of key enzymes involved in dopamine synthesis and metabolism. Research indicates that DOPAL can inhibit tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. mdpi.comnih.gov This inhibition appears to be concentration-dependent and semi-reversible. nih.gov Studies using PC6-3 cell lysate demonstrated a concentration-dependent decrease in TH activity upon treatment with varying concentrations of DOPAL. nih.gov
| DOPAL Concentration (µM) | TH Activity (% of Control) |
| 0 | 100 |
| 0.1 | Data not available |
| 0.5 | Data not available |
| 1.0 | Data not available |
| 2.5 | Data not available |
| 5.0 | Concentration-dependent inhibition observed nih.gov |
| 10.0 | Concentration-dependent inhibition observed nih.gov |
Furthermore, DOPAL is a substrate for aldehyde dehydrogenase (ALDH), and its inefficient metabolism by this enzyme can lead to its accumulation. mdpi.complos.org Inhibition of ALDH-2, a specific isoform of aldehyde dehydrogenase, has been shown to increase DOPAL concentration. nih.gov This highlights a complex interplay where reduced ALDH activity can lead to DOPAL buildup, and conversely, DOPAL itself might impact ALDH function or overwhelm its capacity.
Induction of Oxidative Stress by DOPAL
DOPAL is a significant contributor to oxidative stress, a key factor implicated in neurodegenerative diseases. mdpi.comnih.govnih.gov Its chemical structure allows for participation in redox reactions that generate damaging species. mdpi.com
Generation of Reactive Oxygen Species (ROS) and Free Radicals
DOPAL can induce the generation of reactive oxygen species (ROS) and free radicals. mdpi.comnih.govnih.govashdin.com This can occur through the auto-oxidation of its catechol group, a process that is enhanced at neutral pH and can lead to the formation of superoxide (B77818) anion and hydrogen peroxide. mdpi.comnih.gov These ROS can subsequently participate in further reactions, contributing to cellular damage. nih.govmdpi.com The presence of redox-active metals can catalyze the generation of highly reactive hydroxyl radicals from hydrogen peroxide via Fenton and Haber-Weiss reactions. nih.govmdpi.com
Formation of Reactive Quinones and Other Electrophiles
Oxidation of DOPAL can lead to the formation of reactive ortho-quinones and other electrophilic species. nih.govashdin.comnih.govnih.gov The catechol moiety of DOPAL is susceptible to oxidation, yielding these reactive quinones. nih.govmdpi.com These quinones are highly electrophilic and can react with nucleophiles within the cell, such as thiol groups in cysteine residues and primary amines in lysine side chains of proteins. mdpi.commdpi.comrsc.org This covalent modification of proteins can disrupt their structure and function, contributing to cellular toxicity. mdpi.comuiowa.edunih.govrsc.org Studies have shown that oxidation of DOPAL enhances its ability to induce protein cross-linking. uiowa.edu
Disruption of Mitochondrial Function by DOPAL
Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases, and DOPAL has been shown to impair mitochondrial activity. nih.govnih.govnih.gov DOPAL can induce the mitochondrial permeability transition (PT), particularly in energetically compromised mitochondria. nih.govresearchgate.net The mitochondrial PT is a critical event that can lead to the release of pro-apoptotic factors and ultimately cell death. nih.gov Physiological concentrations of DOPAL were found to induce PT in isolated mitochondria. nih.govresearchgate.net
| Compound | Effect on Mitochondrial Permeability Transition (PT) | Potency relative to DOPAL |
| DOPAL | Induces PT | 1 |
| Dopamine | Induces PT at much higher concentrations | >1000-fold less potent nih.gov |
| Other Dopamine Metabolites | Less potent than DOPAL researchgate.net | Data not consistently available |
Note: Data compiled from in vitro studies on isolated mitochondria and neuronal cell lines. nih.govresearchgate.net
Research using neuronal cell lines has demonstrated that DOPAL can decrease mitochondrial performance and increase oxidative and nitrative stress. nih.gov This disruption of mitochondrial function by DOPAL is considered a potential mechanism contributing to the selective vulnerability of dopaminergic neurons. nih.gov
Role of DOPAL in Preclinical Models of Neurodegeneration
The accumulating evidence regarding DOPAL's toxicity has led to its investigation in preclinical models of neurodegeneration, particularly those relevant to Parkinson's disease (PD). The "catecholaldehyde hypothesis" posits that the accumulation of DOPAL in dopaminergic neurons is central to the degenerative process in PD. mdpi.complos.org
Investigation in In Vitro Dopaminergic Neuronal Cell Models
In vitro models using dopaminergic neuronal cell lines and primary neurons have been instrumental in elucidating the mechanisms of DOPAL toxicity. Studies have shown that DOPAL is cytotoxic to neuronal cells at concentrations only slightly elevated from physiological levels. plos.orgacs.org For instance, cell death has been observed at DOPAL concentrations as low as 6.6 µM in PC12 cells. plos.org
In vitro studies have demonstrated that DOPAL can induce alpha-synuclein oligomerization and aggregation, a key pathological feature of PD. plos.orgnih.govresearchgate.net DOPAL achieves this by covalently modifying lysine residues on alpha-synuclein. nih.gov These DOPAL-modified alpha-synuclein oligomers have been shown to impair synaptic vesicle function and homeostasis in neuronal cell models, potentially contributing to neurodegeneration. nih.govresearchgate.net Research using BE(2)-M17 cells and primary cortical neurons has provided evidence for the formation of alpha-synuclein-DOPAL oligomers upon DOPAL treatment. nih.govresearchgate.net
| Cell Model | DOPAL Treatment Concentration | Observed Effect |
| PC12 cells | 6.6 µM | Cell death observed plos.org |
| PC12 cells | 1.5 µM | Triggers aggregation of alpha-synuclein plos.org |
| Neu7 rat astrocyte cell line | Concentration-dependent | Reduced viability, induced apoptosis, decreased mitochondrial performance, increased oxidative/nitrative stress nih.gov |
| BE(2)-M17 cells | 100 µM (1, 18, 24 hrs) | Alpha-synuclein oligomer formation, damage to cellular vesicles, altered synaptic vesicle pools nih.govresearchgate.net |
| HEK293 cells | 100 µM | DOPAL-induced alpha-synuclein oligomers researchgate.net |
| Primary cortical neurons | 20 µM, 50 µM | Monomeric alpha-synuclein and alpha-synuclein-DOPAL oligomer accumulation, decreased vesicle motility, dopamine leakage researchgate.net |
Note: This table summarizes findings from various in vitro studies using different cell types and conditions.
These in vitro investigations provide strong support for the role of DOPAL as an endogenous toxin contributing to dopaminergic neuronal dysfunction and loss observed in neurodegenerative conditions.
Assessment in In Vivo Rodent Models of Dopaminergic System Dysfunction
In vivo rodent models have been utilized to investigate the effects of DOPAL on the dopaminergic system. Studies involving stereotaxic injection of DOPAL into the substantia nigra of rats have demonstrated selective degeneration of dopaminergic neurons. plos.orgresearchgate.net These injections led to a significant decrease in neuronal counts in the substantia nigra pars compacta, while neurons in the pars reticulata remained largely unaffected. plos.org Furthermore, these models exhibit behavioral phenotypes consistent with dopaminergic dysfunction, such as rotational asymmetry, which is indicative of disrupted nigrostriatal projections. plos.orgresearchgate.net Reduced density of striatal tyrosine hydroxylase, an enzyme involved in dopamine synthesis, was also observed ipsilateral to the DOPAL injections, further supporting the disruption of dopaminergic terminals. plos.org The rotenone (B1679576) model in rats, which involves systemic administration of the mitochondrial complex I inhibitor rotenone, has been shown to reproduce key catecholaminergic abnormalities observed in Parkinson's disease, including increased DOPAL levels, decreased vesicular sequestration of dopamine, and reduced aldehyde dehydrogenase (ALDH) activity. biologists.com These findings in rodent models support the role of DOPAL as a toxin to dopaminergic neurons in vivo. plos.org
Contributions to Pathogenic Mechanisms in Central Nervous System Disorders Research
Research suggests that DOPAL contributes to the pathogenic mechanisms in various central nervous system disorders, particularly Parkinson's disease (PD). nih.govrsc.orgoup.comwikipedia.orgnih.govacs.orgnih.govfishersci.cafishersci.ca The "catecholaldehyde hypothesis" posits that DOPAL plays a significant role in the selective degeneration of dopaminergic neurons observed in PD and other Lewy body diseases. wikipedia.orgresearchgate.netbiologists.comacs.org Elevated levels of DOPAL have been detected in post-mortem brains of individuals with PD. plos.orgacs.org
DOPAL's cytotoxicity is linked to several mechanisms, including oxidative injury and protein cross-linking. acs.org It is known to induce the formation of stable, neurotoxic alpha-synuclein oligomers, a key pathological hallmark of PD. researchgate.netresearchgate.net This oligomerization can impair synaptic vesicle function and decrease vesicle motility, potentially leading to reduced dopamine release and contributing to axonopathy and neurodegeneration. researchgate.net DOPAL can also damage vesicles, causing proton efflux and dopamine leakage into the cytosol, which can further amplify the cycle of dysfunction as cytosolic dopamine is metabolized to DOPAL. researchgate.net Additionally, DOPAL can inhibit tyrosine hydroxylase activity and produce toxic quinones, contributing to the generation of reactive oxygen species. researchgate.net Inhibition or dysfunction of ALDH enzymes, which are crucial for DOPAL detoxification, leads to the accumulation of DOPAL and is implicated in increased risk for PD. wikipedia.orgresearchgate.netacs.org
Metabolism and Biotransformation of DOPAL for Detoxification
DOPAL is primarily metabolized through two main pathways to facilitate its detoxification: oxidation and reduction. nih.govacs.orgwikipedia.org This biotransformation is essential for preventing the accumulation of this reactive aldehyde. nih.govacs.orgrsc.org
Aldehyde Dehydrogenase (ALDH) Mediated Oxidation to 3,4-Dihydroxyphenylacetic Acid (DOPAC)
The major metabolic pathway for DOPAL detoxification is the oxidation to 3,4-dihydroxyphenylacetic acid (DOPAC), catalyzed by aldehyde dehydrogenase (ALDH) enzymes. nih.govacs.orgwikipedia.orgrsc.orgoup.com This reaction requires NAD+ as a cofactor. rsc.org ALDH1 and ALDH2 are considered major contributors to DOPAL oxidation, with ALDH1 being cytosolic and ALDH2 mitochondrial. rsc.org DOPAC is a less reactive metabolite compared to DOPAL. oup.com
Reductase-Mediated Conversion to 3,4-Dihydroxyphenylethanol (DOPET)
A minor, compensatory metabolic pathway for DOPAL involves its reduction to 3,4-dihydroxyphenylethanol (DOPET). acs.orgwikipedia.org This conversion is mediated by aldehyde or aldose reductase (AR) enzymes and requires NADPH. acs.orgrsc.org While less significant than the ALDH-mediated pathway, this reductive route provides an alternative for DOPAL clearance. acs.org
Impact of Enzymatic Inhibition and Genetic Variants on DOPAL Clearance
The efficient clearance of DOPAL is crucial, and its disruption can lead to increased intracellular levels. Inhibition of ALDH activity, either by pharmacological agents or genetic variants, impairs the primary detoxification pathway of DOPAL, leading to its accumulation. nih.govacs.orgrsc.org For example, studies have shown that inhibitors of ALDH, such as daidzein (B1669772) and benomyl, reduce DOPAC formation and increase DOPAL concentrations. nih.govacs.org Similarly, inhibition of AR can diminish DOPET formation and elevate DOPAL levels. nih.gov Combined inhibition of both ALDH and AR can lead to a marked elevation of DOPAL. nih.gov
Genetic variants in ALDH genes, particularly the ALDH2 rs671 G>A polymorphism which reduces or eliminates enzyme activity, are associated with impaired detoxification of aldehydes, including DOPAL. eaapublishing.org Reduced expression and activity of ALDH have been reported in parkinsonian brains, and genetic variants in ALDH genes are associated with an increased risk of developing PD. researchgate.net This impaired enzymatic activity contributes to the build-up of toxic DOPAL, supporting its role in the pathogenesis of dopaminergic neurodegeneration. rsc.orgresearchgate.netbiologists.comacs.org
Deuterated DOPAL (DOPAL-d5) as a Research Tool
Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are valuable research tools in various fields, including biomedical research. This compound is a deuterium-labeled analog of DOPAL. medchemexpress.commedchemexpress.com The incorporation of stable heavy isotopes like deuterium into molecules allows them to be used as tracers for quantitation during research processes. medchemexpress.com Deuteration can potentially influence the pharmacokinetic and metabolic profiles of compounds. medchemexpress.com
Application in Metabolic Tracing and Pharmacokinetic Studies in Research Settings
Deuterated analogs like this compound are widely employed in metabolic tracing and pharmacokinetic studies within research environments. Stable isotope tracing is a powerful technique used to investigate metabolic pathway activity by tracking the fate of labeled atoms from an administered tracer through biochemical reactions biorxiv.orgembopress.orgmdpi.com. By introducing a known amount of this compound into a biological system (e.g., cell cultures, animal models), researchers can monitor its uptake, distribution, metabolism, and excretion alongside the endogenous unlabeled DOPAL.
In pharmacokinetic studies, this compound can function as a stable isotope tracer to assess the in vivo behavior of DOPAL or related compounds. The distinct mass of this compound allows it to be quantified separately from endogenous DOPAL, enabling the determination of parameters such as clearance rates, volume of distribution, and half-life in a more accurate manner, especially when endogenous levels are significant or variable ous-research.nomdpi.com. This is particularly useful in understanding how genetic variations, disease states, or co-administered substances might affect DOPAL metabolism and disposition. While specific detailed research findings solely focused on this compound as a tracer in metabolic or pharmacokinetic studies were not extensively detailed in the provided search results, the principles of using stable isotope-labeled compounds, including deuterated ones, for these purposes are well-established in the field medchemexpress.combiorxiv.orgembopress.orgmdpi.comalwsci.commmpc.org. Deuteration can potentially influence the pharmacokinetic and metabolic profiles of compounds, which is a consideration in tracer studies medchemexpress.com.
Furthermore, this compound is frequently utilized as an internal standard in quantitative bioanalysis. When added to biological samples, the internal standard helps to normalize for variations introduced during sample preparation, matrix effects, and instrument variability, thereby improving the accuracy and reproducibility of the quantification of the unlabeled analyte cerilliant.comnih.gov. This application is critical for obtaining reliable data in metabolic and pharmacokinetic studies.
Advanced Analytical Methodologies for this compound Quantification in Biological Matrices
Accurate quantification of this compound, particularly in complex biological matrices such as plasma, urine, or tissue extracts, necessitates the use of advanced analytical methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of small molecules and their metabolites in biological samples due to its high sensitivity, selectivity, and accuracy alwsci.comresearchgate.net.
A typical LC-MS/MS method for quantifying this compound involves several key steps:
Sample Preparation: Biological matrices are complex and contain numerous endogenous compounds that can interfere with the analysis. Sample preparation techniques are employed to isolate and concentrate the analytes of interest while removing interfering substances. Common methods include protein precipitation, liquid-liquid extraction, or solid-phase extraction alwsci.comresearchgate.netsci-hub.sechromatographytoday.comuc.pt. The choice of method depends on the biological matrix and the chemical properties of the analyte. For instance, protein precipitation using organic solvents like methanol (B129727) or acetonitrile (B52724) is a common initial step for blood or plasma samples chromatographytoday.comnih.gov.
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate this compound from other components in the sample extract, including its unlabeled counterpart and other metabolites alwsci.comnih.gov. Various stationary phases and mobile phase gradients can be optimized to achieve adequate separation and peak resolution.
Mass Spectrometric Detection: Following chromatographic separation, the analytes enter a tandem mass spectrometer (MS/MS). In the case of LC-MS/MS, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis chromatographytoday.comnih.gov. This involves selecting a specific precursor ion for this compound, allowing it to fragment in the collision cell, and then monitoring one or more characteristic product ions. This highly specific detection minimizes interference from co-eluting compounds. The use of this compound as an internal standard is crucial in this step, as its signal is monitored simultaneously with the unlabeled DOPAL, allowing for correction of matrix effects and variations in ionization efficiency cerilliant.comnih.govelementlabsolutions.com.
Research findings highlight the importance of method validation for ensuring the reliability of quantitative LC-MS/MS assays in biological matrices. Validation typically includes assessment of parameters such as linearity, accuracy, precision, recovery, matrix effects, and stability mdpi.comnih.govnih.gov. Matrix effects, where components in the biological sample suppress or enhance the ionization of the analyte, are a known challenge in LC-MS/MS, and the use of a stable isotope-labeled internal standard like this compound is a primary strategy to compensate for these effects cerilliant.comnih.gov.
The development of automated sample preparation systems coupled online with LC-MS/MS can further enhance throughput and reproducibility for quantifying analytes in biological matrices chromatographytoday.com.
Dopamine D5 Receptor Drd5 in Advanced Neurobiological and Pharmacological Research
Molecular Architecture and Subtype Classification of the D5 Receptor
The dopamine (B1211576) receptor family is broadly classified into two subfamilies: the D1-like receptors (D1 and D5) and the D2-like receptors (D2, D3, and D4). wikipedia.orggeneticsmr.orgnih.gov This classification is based on their pharmacological profiles, structural similarities, and distinct intracellular signaling pathways. The D5 receptor falls within the D1-like family, indicating its close relationship with the D1 receptor. wikipedia.orggeneticsmr.org
Genetic Encoding and Genomic Localization of the DRD5 Gene
The gene encoding the human dopamine D5 receptor, designated DRD5, is located on chromosome 4. wikipedia.orggenecards.orgnih.govwikigenes.org Specifically, it has been mapped to the chromosomal band 4p15.1-p15.3. wikipedia.orggenecards.orgnih.govwikigenes.org The DRD5 gene is characterized by a relatively simple structure, comprising a single exon. epigenomicslab.com This gene encodes a protein consisting of 477 amino acids. wikipedia.orgnih.govuniprot.org
Research has also identified the existence of pseudogenes related to DRD5. wikipedia.orggenecards.orgwikigenes.orgepigenomicslab.commarrvel.org In humans, at least two such pseudogenes have been described, sharing a high degree of sequence homology (around 95-98%) with the functional DRD5 gene but containing in-frame stop codons that prevent the production of a functional protein. wikipedia.orggeneticsmr.orgwikigenes.orgmarrvel.org These pseudogenes are located on chromosomes 1 and 2. genecards.orgmarrvel.org The presence of these pseudogenes has historically complicated the precise genetic characterization of the functional DRD5 gene. epigenomicslab.com
The genomic localization of DRD5 on chromosome 4p15.1-p15.3 has also been explored in the context of its proximity to loci associated with neurological disorders such as Huntington's disease and Wolf-Hirschhorn syndrome, although it is centromeric to the obligate region for the Huntington's disease gene. nih.govwikigenes.org
Structural Homology and Distinguishing Features within the D1-like Receptor Family (D1/D5)
One notable difference lies in the C-terminus tail. The D5 receptor possesses a relatively long C-terminus of 93 amino acids, which accounts for a significant portion (26%) of the entire protein. wikipedia.org In contrast to the high homology in other regions, the C-terminus tails of the D5 and D1 receptors show little similarity. wikipedia.org
Another distinguishing feature is the affinity for dopamine. The D5 receptor has a significantly higher affinity for dopamine compared to the D1 receptor, reportedly about 10-fold greater. wikipedia.orggeneticsmr.orggenecards.orgmarrvel.org This difference in ligand binding affinity suggests potentially distinct roles or sensitivities to dopamine levels in different physiological contexts. geneticsmr.org Furthermore, D5 receptors have been shown to exhibit high constitutive activity, independent of agonist binding, which is considered a distinguishing characteristic from D1 receptors. wikipedia.org
Structurally, both DRD1 and DRD5 are seven-transmembrane domain receptors, characteristic of the GPCR superfamily. geneticsmr.orgbioinfopublication.org Conserved residues in intracellular loop 1 and transmembrane region 2 of both receptors are considered essential for ligand binding and signal transduction. nih.gov
Here is a table summarizing key structural and genetic features of DRD5:
| Feature | Description |
| Gene Name | DRD5 |
| Chromosomal Location | Human Chromosome 4p15.1-p15.3 |
| Protein Size | 477 amino acids (human) |
| Structural Family | D1-like dopamine receptors |
| Homology with DRD1 | 49-80% amino acid identity, ~75% in transmembrane domains |
| Distinguishing Features | Longer C-terminus, ~10-fold higher affinity for dopamine, high constitutive activity |
| Pseudogenes | At least two identified (on chromosomes 1 and 2) |
G-Protein Coupled Receptor (GPCR) Signaling Paradigm
The D5 receptor functions as a G protein-coupled receptor, a large superfamily of transmembrane receptors that play a critical role in cellular signaling. wikipedia.orgwikipedia.orggeneticsmr.orggenecards.orggenscript.comqiagen.com GPCRs transduce extracellular signals, such as neurotransmitter binding, into intracellular responses through their interaction with heterotrimeric G proteins. wikipedia.orggenscript.comqiagen.com
In the case of the D1-like receptors, including DRD5, the primary signaling paradigm involves coupling to G proteins of the Gαs (or Gαolf) family. wikipedia.orgwikipedia.orgnih.gov In the basal state, the Gα subunit is bound to GDP and associated with the Gβγ complex. qiagen.com Upon agonist binding to the receptor, a conformational change occurs in the receptor, promoting the exchange of GDP for GTP on the Gα subunit. qiagen.com This leads to the dissociation of the GTP-bound Gα subunit from the Gβγ complex, allowing both subunits to interact with and regulate downstream effector molecules. qiagen.com
The coupling of DRD5 to Gαs proteins is central to its signaling cascade, primarily leading to the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels. wikipedia.orgwikipedia.orgnih.gov This pathway is a hallmark of D1-like receptor signaling and is crucial for mediating many of their physiological effects. wikipedia.orgnih.gov
Intracellular Signaling Cascades Modulated by D5 Receptor Activation
Activation of the D5 receptor triggers a series of intracellular signaling events that ultimately lead to changes in neuronal activity and cellular function. As a Gαs-coupled receptor, its primary downstream target is adenylyl cyclase. However, research also suggests potential interactions with other pathways, including those involving phospholipase C and calcium signaling.
Adenylyl Cyclase Stimulation and Cyclic AMP (cAMP) Pathway Activation
A primary consequence of D5 receptor activation is the stimulation of adenylyl cyclase. wikipedia.orgwikipedia.orgabcam.comnih.govgenecards.orgmarrvel.orginnoprot.comnih.gov Adenylyl cyclase is an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). wikipedia.org The resulting increase in intracellular cAMP levels serves as a crucial second messenger, propagating the signal downstream. wikipedia.orgnih.govinnoprot.compatsnap.com
Elevated cAMP levels activate protein kinase A (PKA), a key enzyme that phosphorylates a variety of target proteins, including ion channels, enzymes, and transcription factors. wikipedia.orgpatsnap.com Phosphorylation by PKA can alter the activity, localization, or stability of these target proteins, leading to diverse cellular responses. patsnap.com This cAMP-PKA pathway is fundamental to the physiological effects mediated by D1-like receptors, influencing processes such as neuronal excitability, synaptic plasticity, and gene expression. abcam.compatsnap.com
Studies utilizing cell lines stably expressing the human D5 receptor and a cAMP biosensor have demonstrated that agonist binding to DRD5 triggers a cellular response mediated by cAMP via adenylyl cyclase stimulation, leading to an increase in fluorescence intensity quantifiable in living cells. innoprot.com This provides a direct method to assay compounds that modulate the D5 receptor's G protein signaling pathway involving Gs and subsequent cAMP release. innoprot.com
Phospholipase C (PLC) and Intracellular Calcium Signaling Modulations
While the primary signaling pathway for D1-like receptors, including DRD5, involves Gαs and the cAMP cascade, there is evidence suggesting that D5 receptor activation can also influence phospholipase C (PLC) and intracellular calcium signaling under certain conditions or through specific interactions. wikipedia.orgwikipedia.orgnih.govnih.govkegg.jpgenome.jpgenome.jp
Some research indicates that co-activation of D5 receptors with other receptors, such as D2 receptors through heteromer formation, can trigger an increase in intracellular calcium. wikipedia.org This calcium signaling has been shown to be dependent on Gq-11 protein signaling and phospholipase C, as well as the influx of extracellular calcium. wikipedia.org Heteromers between D2 and D5 receptors are formed through specific interactions between amino acid residues in their intracellular loops and C-termini. wikipedia.org
Furthermore, studies investigating the role of D5 receptors in processes like the consolidation of fear memories in the amygdala suggest potential interactions with other GPCRs, such as M1 muscarinic receptors and beta-2 adrenergic receptors, to redundantly activate phospholipase C in this brain region. wikipedia.org Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). genome.jpgenome.jp IP3 can then bind to receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm, thereby increasing intracellular calcium concentrations. genome.jpgenome.jp DAG activates protein kinase C (PKC), which can also modulate various cellular processes.
While the Gαs-mediated cAMP pathway is the canonical signaling route for DRD5, these findings suggest that the receptor's signaling repertoire can be more complex, potentially involving or modulating PLC and calcium signaling, particularly through interactions with other receptors or in specific cellular contexts. wikipedia.orgmybiosource.com
Here is a table summarizing the intracellular signaling pathways modulated by DRD5 activation:
| Signaling Pathway | Primary Mechanism | Key Effectors | Notes |
| Adenylyl Cyclase/cAMP | Gαs coupling, stimulates adenylyl cyclase | cAMP, Protein Kinase A (PKA) | Canonical pathway for D1-like receptors, increases intracellular cAMP |
| Phospholipase C/Calcium | Potential modulation via receptor heteromers or interaction with other GPCRs | PLC, IP3, DAG, Intracellular Calcium Increase | Suggested in specific contexts, may involve Gq-11 coupling |
Downstream Kinase Activation: Protein Kinase A (PKA) and Protein Kinase C (PKC) Pathways
Activation of D1-like receptors, including DRD5, predominantly leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. mdpi.comresearchgate.netmdpi.com This rise in cAMP levels is a primary mechanism for activating Protein Kinase A (PKA). researchgate.netmdpi.comqiagen.com PKA then phosphorylates various downstream targets, influencing neuronal excitability, synaptic plasticity, and gene expression. mdpi.comqiagen.com
Beyond the canonical cAMP/PKA pathway, research indicates that DRD5 signaling can also involve Protein Kinase C (PKC) pathways. Studies in human-induced pluripotent stem cell-derived cardiomyocytes have shown that dopamine D1/D5 receptor activation leads to the involvement of PKA and PKC in downstream signaling, contributing to arrhythmogenesis in the context of catecholamine excess. nih.gov This suggests a more complex signaling network downstream of DRD5 that can include both PKA and PKC, potentially through mechanisms like the potentiation of Gq-coupled receptor signaling or the activation of phospholipase C. mdpi.comnih.govresearchgate.net
Crosstalk with mTOR Pathway and Autophagy Regulation
Research in pituitary tumor cells and other cancer cell lines, such as glioblastomas, colon cancer, and gastric cancer, has shown that DRD5 activation suppresses cell growth, inhibits mTOR activity, and induces autophagy, leading to autophagic cell death. tandfonline.comnih.govnih.gov This suggests a potential role for DRD5 agonists as a therapeutic approach in certain cancers by targeting the mTOR pathway and inducing autophagy. tandfonline.comnih.gov The suppression of mTOR function appears to result from DRD5 activation, and reactive oxygen species (ROS) may be involved in this process through the inhibition of the AKT-mTOR pathway. nih.gov
Anatomical and Cellular Distribution of D5 Receptor Expression in Research Contexts
The distribution of DRD5 is more widespread in the central nervous system (CNS) compared to the D1 receptor. wikipedia.org DRD5 is also found in various peripheral tissues. nih.govresearchgate.net
Central Nervous System Localization: Hippocampus, Prefrontal Cortex, Striatum, Amygdala, Thalamus
In the CNS, DRD5 is found in neurons in several key regions, including the hippocampus, prefrontal cortex, striatum, amygdala, and thalamus. mdpi.comwikipedia.orgnih.gov Specifically, DRD5 is mainly found in the hippocampus, thalamus, striatum, nucleus accumbens, and amygdala. mdpi.com Lower levels of expression have also been noted in the prefrontal cortex, anterior motor cortex, cingulate cortex, substantia nigra, hypothalamus, and hippocampus. nih.gov
Within the striatum, DRD5 is exclusively expressed by large aspiny neurons in the neostriatum of primates, which are typically cholinergic interneurons. wikipedia.org In the cerebral cortex and hippocampus, DRD5 labeling is prominent in pyramidal cells and their dendrites. nih.gov The hippocampus receives dopaminergic innervation, and D1/D5 receptors are considered critical in regulating synaptic plasticity in certain hippocampal synapses, potentially playing a role in long-term memory. nih.gov DRD5 mRNA has been localized to the hippocampus and the parafascicular nucleus of the thalamus. umich.edu The parafascicular nucleus is involved in pain perception and may be associated with the antinociceptive actions of opiates, suggesting a potential role for DRD5 in the thalamic processing of painful stimuli. umich.edu
Here is a table summarizing the CNS distribution of DRD5 based on research findings:
| Brain Region | Reported Presence of DRD5 | Specific Cell Types/Locations Mentioned |
| Hippocampus | Yes | Neurons, Pyramidal cells and their dendrites, mRNA present |
| Prefrontal Cortex | Yes | Neurons |
| Striatum | Yes | Neurons, Large aspiny neurons (cholinergic interneurons), Medium spiny neurons, Spines of projection neurons |
| Amygdala | Yes | Neurons |
| Thalamus | Yes | Neurons, Parafascicular nucleus (mRNA present) |
| Nucleus Accumbens | Yes | |
| Hypothalamus | Yes | |
| Basal Forebrain | Yes | |
| Cerebellum | Yes | Neuropil |
| Midbrain | Yes | Neurons |
| Anterior Motor Cortex | Yes | |
| Cingulate Cortex | Yes | |
| Substantia Nigra | Yes | |
| Olfactory Tubercle | Yes | |
| Septum | No (mRNA not visualized) |
Peripheral Localization: Renal System, Vasculature, and Immune Cells (e.g., Lymphocytes)
DRD5 is also expressed in peripheral tissues, including the renal system, vasculature, and immune cells. nih.govresearchgate.net In the periphery, dopamine receptors, including D1-like receptors such as DRD1 and DRD5, are present prominently in the kidney, vasculature, and pituitary, where they influence functions like sodium homeostasis, vascular tone, and hormone secretion. physiology.org
The kidney expresses all five subtypes of dopamine receptors, with varying vascular and tubular localization. researchgate.net Dopamine receptor protein immunohistochemistry has confirmed the localization of dopamine D1 and D5 receptors in the tunica media of systemic arteries. researchgate.net
Dopamine is also involved in regulating immune activity, and human peripheral blood lymphocytes contain dopamine and express dopamine receptors, including DRD5. researchgate.netplos.org DRD5 is expressed on dendritic cells and T helper cells. wikipedia.org Studies have shown that DRD5 activation on dendritic cells can increase the secretion of certain interleukins and inhibit T-cell activation. oup.comfrontiersin.org In peripheral blood mononuclear cells (PBMCs), the expression of DRD5 has been observed and correlated with certain metabolic profiles. plos.org
Expression in Non-Neuronal Cell Types for Research Applications (e.g., Retinal Pigmented Epithelial Cells, Cancer Cell Lines)
Beyond neuronal and classical peripheral tissues, DRD5 expression has been found in various non-neuronal cell types, making them relevant for research applications. Retinal pigmented epithelial (RPE) cells, which play a crucial role in retinal health, express DRD5. nih.govnih.govsemanticscholar.org Research in human RPE cell lines like ARPE-19 has shown that DRD2 and DRD5 are the dominant dopamine receptors expressed. nih.gov DRD5 activation in RPE cells has been linked to the acidification of lysosomes and decreased accumulation of autofluorescent photoreceptor debris, suggesting a role in cellular waste degradation. nih.gov This has implications for understanding and potentially treating retinal diseases like macular degeneration. nih.gov
DRD5 expression has also been observed in various cancer cell lines, including pituitary adenomas, glioblastomas, colon cancer, and gastric cancer cells. tandfonline.comnih.govnih.gov Research utilizing these cell lines has demonstrated that DRD5 activation can inhibit tumor cell growth and induce autophagic cell death, highlighting their use in cancer research to explore potential therapeutic targets. tandfonline.comnih.govnih.gov Additionally, cell lines stably expressing DRD5, such as HEK293 cells, are used in high-throughput screening to assay compounds and analyze their ability to modulate DRD5 activity by measuring changes in cAMP concentration. innoprot.com
Functional Roles of D5 Receptor in Physiological Systems (Preclinical Research)
Preclinical research has elucidated several functional roles of the DRD5 in various physiological systems. In the CNS, DRD5, along with DRD1, contributes to diverse brain functions, including movement, cognition, motivation, and reward. mdpi.com DRD1/DRD5 mechanisms are known to regulate long-term plasticity and memory in the hippocampus. nih.gov DRD5 is involved in synaptic processes underlying learning and memory, participating in the formation of long-term depression (LTD) in the rodent striatum and associated with the consolidation of fear memories in the amygdala. wikipedia.org
In the periphery, dopamine receptors, including DRD5, influence cardiovascular, renal, and gastrointestinal functions. physiology.orgnih.govresearchgate.net Stimulation of vascular D1-like receptors, which include DRD5, can cause direct vasodilation and reduce vascular resistance. researchgate.net In the renal system, DRD5 is involved in regulating kidney function, potentially affecting sodium homeostasis. physiology.orgresearchgate.net
Emerging research also points to a role for DRD5 in the immune system, influencing the activity of immune cells like lymphocytes and dendritic cells. oup.comresearchgate.netplos.orgfrontiersin.org As discussed earlier, DRD5 activation on dendritic cells can impact the secretion of cytokines and T-cell activation. oup.comfrontiersin.org
Furthermore, preclinical studies, particularly in cancer cell lines and in vivo models, have revealed a role for DRD5 in regulating cell growth and death, primarily through its interaction with the mTOR pathway and induction of autophagy. tandfonline.comnih.govnih.gov This suggests a potential physiological or pathophysiological role for DRD5 in the context of tumor development and progression.
Here is a table summarizing some functional roles of DRD5 based on preclinical research:
| Physiological System/Process | Functional Role of DRD5 (Preclinical Research) |
| Learning and Memory | Involvement in synaptic plasticity (LTD in striatum), consolidation of fear memories in amygdala, hippocampal plasticity. wikipedia.orgnih.gov |
| Cardiovascular System | Contribution to vasodilation and reduction of vascular resistance. researchgate.net |
| Renal System | Involvement in kidney function and sodium homeostasis. physiology.orgresearchgate.net |
| Immune System | Influence on lymphocyte and dendritic cell activity, cytokine secretion, T-cell activation. oup.comresearchgate.netplos.orgfrontiersin.org |
| Cellular Growth and Death | Inhibition of cell growth and induction of autophagic cell death in certain cancer cell lines. tandfonline.comnih.govnih.gov |
| Pain Perception | Potential involvement in thalamic processing of painful stimuli (based on localization in parafascicular nucleus). umich.edu |
Modulation of Cognitive Functions: Learning, Memory, and Working Memory
Research highlights a significant involvement of D1-like receptors, including DRD5, in modulating cognitive functions such as attention, learning, memory, and working memory. nih.govnus.edu.sgmarrvel.orgspandidos-publications.com Studies utilizing DRD5 knockout mice have provided valuable insights into the specific contributions of this receptor. These studies have demonstrated that the disruption of the DRD5 receptor can lead to impaired spatial working memory and temporal order memory function. marrvel.orgspandidos-publications.com For instance, in a discrete paired-trial variable-delay T-maze task, mice with reduced or absent DRD5 exhibited impaired performance when the working memory load was increased, despite acquiring the task at normal rates. Similarly, deficits in temporal order object recognition were observed in DRD5 knockout mice. marrvel.org These findings suggest a previously underappreciated direct role for DRD5 in higher-order cognitive functions mediated by areas like the prefrontal cortex. marrvel.orgspandidos-publications.com
Regulation of Synaptic Plasticity: Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
The DRD5 receptor plays a role in the regulation of synaptic plasticity, key processes underlying learning and memory, including Long-Term Potentiation (LTP) and Long-Term Depression (LTD). spandidos-publications.com D1-like receptors, comprising D1 and D5 subtypes, are known to modulate various forms of synaptic plasticity in brain regions such as the hippocampus and neocortex. ebi.ac.uk Studies have indicated that DRD5 may be required for LTP in the hippocampus. ebi.ac.uk Furthermore, pharmacological antagonism of D1/D5 receptors has been shown to impair both LTP and LTD in hippocampal mossy fiber synapses. This suggests that activation of D1/D5 receptors is crucial for the induction and maintenance of these forms of synaptic plasticity. Emerging evidence also points to a role for astrocytic D1/D5 receptors in governing non-Hebbian LTP, highlighting the complex cellular interactions involved in DRD5-mediated synaptic modulation.
Neurotransmission Regulation and Neuronal Excitability
DRD5 contributes to the regulation of neurotransmission and neuronal excitability. drugbank.comspandidos-publications.com As a Gs-coupled receptor, its activation leads to increased cAMP levels, which can directly influence the activity of ion channels and other downstream effectors, thereby altering neuronal firing patterns and excitability. nih.govebi.ac.uk D1-like receptor agonists have been shown to regulate neuronal excitability by modifying ion channel activity and stimulating intracellular calcium release in neurons from regions like the neocortex and hippocampus. ebi.ac.uk This calcium signaling, alongside cAMP-dependent pathways, is believed to contribute to the modulation of neuronal function by D1-like receptors.
Cardiovascular and Renal Function Modulation, including Blood Pressure Control
Beyond its roles in the brain, the DRD5 receptor is also involved in modulating cardiovascular and renal function, with implications for blood pressure control. drugbank.comspandidos-publications.com DRD5 is expressed in the kidney and blood vessels, where it contributes to the regulation of blood pressure, partly through vasodilation. ebi.ac.ukebi.ac.ukdrugbank.com Studies in mice lacking the DRD5 receptor have demonstrated elevated blood pressure, suggesting that renal DRD5 is important for maintaining blood pressure homeostasis. ebi.ac.ukdrugbank.com The kidney's role in this hypertension is significant, as evidenced by kidney transplantation studies. ebi.ac.uk Renal DRD5 is involved in regulating sodium excretion and interacts with other systems, such as the renin-angiotensin system, to influence blood pressure. ebi.ac.ukdrugbank.com Dysfunction of renal dopamine receptors, including DRD5, is implicated in the pathogenesis of essential hypertension. drugbank.com
D5 Receptor in Mechanisms of Neurological and Psychiatric Conditions (Preclinical Research)
Preclinical research suggests that the DRD5 receptor is involved in the mechanisms underlying various neurological and psychiatric conditions.
Involvement in Neurodevelopmental and Neurodegenerative Mechanisms
DRD5 plays a role in neurodevelopmental processes, influencing aspects such as neuronal migration and dendritic growth. ebi.ac.ukspandidos-publications.com Alterations in these developmental effects mediated by dopaminergic signaling can contribute to long-lasting changes in neuronal circuitry. Dysregulation of DRD5 has been linked to several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. nih.gov Furthermore, imbalances or dysfunctions in dopamine receptors, including DRD5, in specific brain regions like the prefrontal cortex and striatum, are associated with cognitive impairments seen in disorders such as Alzheimer's disease and schizophrenia. nih.gov Neurodevelopmental disruptions involving dopamine receptor signaling are also implicated in the pathophysiology of neuropsychiatric disorders like ADHD and schizophrenia. nih.gov
Role in Mood Disorders and Addiction-Related Pathways (e.g., Reward System Research)
Dysfunction of the DRD5 receptor has been associated with mood disorders and pathways related to addiction, including the brain's reward system. ebi.ac.ukdrugbank.comspandidos-publications.com The reward circuitry, which is heavily influenced by dopaminergic projections, is known to be disrupted in mood disorders and drug addiction. nih.gov While the precise role of DRD5 within this complex circuitry is still being elucidated, its expression in key reward-related areas like the nucleus accumbens and its involvement in modulating neuronal activity and synaptic plasticity suggest its potential contribution to the aberrant reward processing observed in these conditions. ebi.ac.uknih.gov Altered dopamine receptor function in regions influencing emotional responses and motivation is implicated in mood disorders and addictive behaviors. nih.gov
Modulation of Inflammatory Responses and Oxidative Stress Pathways
Emerging research highlights the significant role of DRD5 signaling in modulating inflammatory responses and oxidative stress. Dopamine, acting as a key regulator of inflammation, exerts complex effects on immune cells that express dopamine receptors (DRs), including DRD5. frontiersin.org The outcome of dopamine's effects on the immune response is influenced by factors such as the differential expression of DRs in immune cells, local dopamine levels, and the signaling pathways coupled to the receptors. frontiersin.org
Studies have shown that DRD5 signaling can have a dual role in inflammatory conditions. In experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, DRD5 signaling in naive CD4+ T-cells can exert a pro-inflammatory effect, promoting the development of the disease and increasing its severity. This pro-inflammatory effect is linked to exacerbated proliferation and an increased ability to differentiate toward the Th17 inflammatory phenotype. frontiersin.orgresearchgate.net Conversely, DRD5 signaling confined to regulatory T-cells (Tregs) can strengthen their suppressive activity, thereby dampening disease manifestation in later stages. frontiersin.org This anti-inflammatory effect in Tregs is associated with a selective increase in the expression of glucocorticoid-induced tumor necrosis factor receptor-related protein (GITR), which is crucial for Treg expansion. frontiersin.org
DRD5 also plays a role in modulating the function of natural killer (NK) cells. DRD5 negatively regulates the production of IFNγ by NK cells. wikipedia.orgaai.org Upregulation of DRD5 expression in NK cells following prolonged stimulation with recombinant interleukin 2 inhibits their proliferation and suppresses IFNγ synthesis. wikipedia.orgaai.org This inhibition of IFNγ production occurs through blocking the repressor activity of the p50/c-REL dimer of the NF-κB complex, leading to increased levels of microRNA 29a, which targets IFNγ mRNA. wikipedia.orgaai.org
Furthermore, DRD5 interacts with Peroxiredoxin-4 (PRDX4), an endoplasmic reticulum-resident antioxidant enzyme, to reduce oxidative stress and inflammation, particularly in the kidney. researchgate.netgwu.edunih.gov Deficiency of DRD5 in mice leads to a state of oxidative stress and chronic inflammation, with decreased renal cortical PRDX4 and increased inflammatory markers like interleukin-1β, TNF, and caspase-12. researchgate.netgwu.edunih.gov Activation of DRD5 can increase PRDX4 protein expression and their colocalization, contributing to the attenuation of hydrogen peroxide production and proinflammatory cytokines. researchgate.netgwu.edunih.gov
The formation of heteromeric complexes between DRD5 and other receptors, such as CCR9, has also been implicated in modulating inflammatory responses. ub.eduresearchgate.net The CCR9:DRD5 heteroreceptor is upregulated in the intestinal mucosa of patients with inflammatory bowel diseases (IBD), and its disruption can attenuate the recruitment of CD4+ T-cells into the colonic mucosa during inflammation. ub.eduresearchgate.net
Emerging Research in Cellular Proliferation and Tumorigenesis Mechanisms
Emerging research suggests a complex involvement of DRD5 in cellular proliferation and tumorigenesis mechanisms, although its exact role can vary depending on the cancer type and context. nih.govaacrjournals.orgmdpi.comjcancer.org
Studies in esophageal cancer have shown that DRD5 is aberrantly upregulated in tumor tissue and that dopamine can stimulate the proliferation and outgrowth of esophageal cancer cells via the DRD5-mediated pathway. Activation of this pathway appears to enhance the Warburg effect, characterized by increased glucose uptake and lactate (B86563) production, which supports tumor cell proliferation and survival, potentially through the cross-talk of mTOR and AKT pathways. In vitro and in vivo tests have demonstrated that knockdown of either tyrosine hydroxylase (TH), an enzyme involved in dopamine synthesis, or DRD5 can prohibit the proliferation of esophageal tumor cells, emphasizing the importance of this pathway in esophageal cancer.
In contrast, in gastric cancer, DRD5 activation has been shown to suppress tumor growth when targeted by specific substances, inducing an autophagic cell death process. mdpi.com This suggests a potential context-dependent or even opposing role for DRD5 in different cancer types.
Research also indicates that DRD5 can modulate tumor cell sensitivity to antagonism of other dopamine receptors, particularly DRD2. nih.govaacrjournals.org DRD5 is described as a negative regulator of tumor cell sensitivity to DRD2 antagonism. nih.govaacrjournals.org For instance, low DRD5 expression has been associated with relatively superior clinical outcomes in glioblastoma patients treated with the DRD2 antagonist ONC201. aacrjournals.org This suggests that the balance and interaction between different dopamine receptor subtypes can influence tumor response to therapeutic interventions.
Further studies are exploring the role of DRD5 in other cancer types and its potential as a therapeutic target or a biomarker for predicting response to treatment. nih.govaacrjournals.orgjcancer.org
Advanced Methodologies for D5 Receptor Research
Advanced methodologies are crucial for unraveling the intricate functions and signaling of the DRD5 receptor. These techniques span biochemical, genetic, and in vivo approaches, providing comprehensive insights into DRD5 biology.
Ligand Binding Studies: Radioligand and Mass Spectrometry-Based Assays
Ligand binding studies are fundamental for characterizing the interaction between DRD5 and its ligands, including dopamine and potential therapeutic compounds. Radioligand binding assays are considered a gold standard for detecting compound interaction with G protein-coupled receptors (GPCRs) like DRD5, allowing for the determination of intrinsic activity and affinity. eurofinsdiscovery.com These assays typically involve using a labeled ligand (often radioactive) that binds to the receptor, and the binding of a test compound is measured by its ability to displace the labeled ligand. eurofinsdiscovery.comeurofinsdiscovery.com
Mass spectrometry (MS)-based ligand binding assays offer a label-free alternative to radioligand assays. eurofinsdiscovery.comeurofinsdiscovery.comnih.govfrontiersin.orgswordbio.com These assays quantify the binding of unlabeled ligands to the receptor using the high sensitivity and specificity of mass spectrometry. eurofinsdiscovery.comeurofinsdiscovery.comnih.govfrontiersin.org MS-based methods can confirm the direct binding of compounds to the target and can be developed more rapidly without the need for synthesizing labeled ligands. eurofinsdiscovery.com They can also potentially monitor the binding of multiple compounds simultaneously. eurofinsdiscovery.com Studies have shown good agreement between results obtained from MS binding assays and radioligand binding assays for characterizing ligand binding to dopamine receptors, including DRD5. nih.gov
Genetic Manipulation Models: D5 Receptor Knockout and Knock-in Studies (e.g., Mice, Zebrafish)
Genetic manipulation models, such as knockout and knock-in studies, are invaluable for investigating the specific physiological roles of DRD5 in living organisms. DRD5 knockout mice, where the Drd5 gene has been inactivated, have been used to study the receptor's involvement in various processes, including blood pressure regulation and inflammatory responses. researchgate.netnih.govnih.govnih.gov For example, disruption of the Drd5 gene in mice has been shown to increase blood pressure, linked to increased sympathetic nervous system activity. nih.gov Studies using DRD5 knockout mice have also provided insights into the receptor's role in modulating T-cell-mediated immunity and its interaction with PRDX4 in regulating oxidative stress and inflammation. frontiersin.orgresearchgate.netnih.govnih.gov
Zebrafish (Danio rerio) are also utilized as genetic models in neurobiological research, including the study of dopaminergic systems. frontiersin.orgnih.govresearchgate.netresearchgate.net The zebrafish genome shares significant homology with the human genome, and its dopaminergic system is well-characterized. nih.govresearchgate.net Zebrafish models, including those with genetic manipulations affecting dopamine receptors, offer advantages such as external development, transparency of embryos, and high fecundity, facilitating genetic studies and the observation of developmental processes. nih.govresearchgate.net While specific DRD5 knockout or knock-in zebrafish models are not as extensively documented in the provided results as mouse models, zebrafish are broadly used for studying the genetic control of the dopaminergic system and as models for neurodegenerative diseases involving dopaminergic neurons. nih.govresearchgate.netresearchgate.net
In Vitro Cellular Assays for Receptor Function and Signaling
In vitro cellular assays are essential for dissecting the functional consequences of DRD5 activation and its downstream signaling pathways at the cellular level. These assays often utilize cell lines that endogenously express or are engineered to stably express DRD5. innoprot.cominnoprot.cominnoprot.com
Common in vitro assays for DRD5 function include those that measure changes in intracellular cAMP levels, as DRD5 is coupled to Gs proteins that activate adenylyl cyclase. innoprot.cominnoprot.com For example, cell lines stably expressing DRD5 can be used to assay compounds and analyze their ability to modulate DRD5 activity by measuring cAMP concentration changes upon activation with dopamine or other ligands. innoprot.cominnoprot.com These assays can be adapted for high-throughput screening to evaluate large libraries of compounds. innoprot.cominnoprot.com
Other cellular assays explore DRD5-mediated signaling pathways beyond cAMP, such as the activation of protein kinase B (Akt) and the involvement of phospholipase C. wikipedia.orgmdpi.com Cellular assays are also used to study the effects of DRD5 activation on cellular processes like proliferation, differentiation, and apoptosis, particularly in the context of cancer research and immune responses. frontiersin.orgaai.orgnih.govaacrjournals.orgmdpi.comjcancer.orgnih.gov For instance, cell viability assays are performed with cancer cell lines to assess the impact of DRD5 modulation on tumor cell growth. nih.govaacrjournals.orgjcancer.org Assays evaluating cytokine production and T-cell differentiation in immune cells are used to understand DRD5's role in inflammation. frontiersin.orgnih.gov
Cell lines expressing fluorescently tagged DRD5 can be used in internalization assays to monitor receptor redistribution within the cell upon ligand binding, providing insights into receptor trafficking and desensitization. innoprot.com
In Vivo Preclinical Pharmacological Studies in Animal Models
In vivo preclinical pharmacological studies in animal models are critical for evaluating the effects of compounds targeting DRD5 in a complex biological system and assessing their potential therapeutic utility. These studies often utilize rodent models, including mice and rats, as well as zebrafish. mdpi.comjcancer.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netpatsnap.comfrontiersin.org
Animal models allow researchers to investigate the impact of DRD5 modulation on various physiological and behavioral outcomes relevant to neurological disorders, inflammatory conditions, and cancer. frontiersin.orgmdpi.comjcancer.orgnih.govnih.govresearchgate.netresearchgate.netpatsnap.comfrontiersin.org For example, in vivo studies in mice have been used to assess the role of DRD5 in the development of autoimmune diseases like EAE and to explore its influence on tumor growth and metastasis in cancer models. frontiersin.orgmdpi.comnih.gov Preclinical studies in animal models of neurological disorders, such as those related to cognitive function or movement disorders, also involve evaluating the effects of compounds targeting DRD5. researchgate.netpatsnap.comfrontiersin.org
These studies can involve administering DRD5 agonists or antagonists and observing changes in disease severity, behavioral parameters, or molecular markers. frontiersin.orgmdpi.comresearchgate.netfrontiersin.org Animal models with genetic modifications of DRD5 are frequently used in these in vivo studies to specifically examine the consequences of altered receptor expression or function. frontiersin.orgresearchgate.netnih.govnih.govnih.gov
Computational and Structural Biology Approaches to Ligand-Receptor Interactions
Computational and structural biology techniques play a crucial role in understanding the intricate interactions between ligands and the Dopamine D5 Receptor (DRD5), a key member of the D1-like family of G protein-coupled receptors (GPCRs). These approaches provide atomic-level insights into binding mechanisms, receptor activation, and the structural basis for ligand selectivity, guiding the design of novel therapeutic agents.
Structural Insights through Cryo-Electron Microscopy (Cryo-EM)
Recent advancements in cryo-electron microscopy (cryo-EM) have revolutionized the structural determination of membrane proteins, including GPCRs like DRD5 mpg.denih.govnih.govwikipedia.org. While obtaining crystal structures of DRD5 has been challenging, cryo-EM has enabled the visualization of dopamine receptors, often in complex with agonists, antagonists, and downstream signaling proteins like G proteins wikidata.orgnih.gov.
Studies utilizing cryo-EM have provided valuable structural information on D1-like receptors, including DRD5, revealing the conformation of the receptor in different functional states (e.g., active or inactive) and the specific interactions formed with bound ligands wikidata.orgnih.gov. For instance, cryo-EM structures of dopamine receptors bound to the pan-agonist rotigotine (B252) have shown a universal binding mode within the orthosteric binding pocket (OBP) of both D1 and D5 receptors, despite subtle differences in their extracellular surfaces wikidata.orgnih.gov. These structures highlight the conserved nature of the ligand-binding site within the D1-like receptor subfamily.
Comparative structural analyses of DRD1 and DRD5 have demonstrated their high sequence homology, particularly in the transmembrane domains that form the ligand-binding pocket nih.govwikipedia.org. Cryo-EM studies confirm that D1 and D5 receptors share nearly identical backbone conformations in their ligand-binding pockets, with a low root-mean-square deviation (RMSD) between their structures nih.gov. Despite this structural similarity, differences in extracellular loop regions and electrostatic surface potential may contribute to observed differences in ligand affinity and signaling bias nih.gov.
Computational Modeling Techniques
Computational methods complement experimental structural data by providing dynamic insights into ligand-receptor interactions and allowing for the screening and design of potential new ligands.
Homology Modeling: In the absence of high-resolution experimental structures for DRD5, homology modeling has been widely used to generate three-dimensional models based on the known structures of homologous GPCRs, such as the β2-adrenergic receptor wikipedia.orgguidetopharmacology.org. These models serve as a starting point for docking and molecular dynamics simulations. The quality of homology models is assessed using tools that analyze stereochemistry, such as Ramachandran plots, to ensure the predicted structure is stable and reliable wikipedia.orgbmrb.io.
Molecular Docking: Molecular docking simulations predict the preferred binding orientation and affinity of a ligand within the receptor's binding pocket. This technique is essential for virtual screening of large compound libraries to identify potential DRD5 ligands bmrb.iotocris.comnih.gov. Docking studies with DRD5 models have explored the binding of various agonists and antagonists, identifying key residues involved in interactions such as hydrogen bonds, hydrophobic contacts, and ionic interactions wikipedia.orgbmrb.io.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, accounting for the flexibility of both the protein and the ligand. These simulations can reveal the stability of the complex, conformational changes upon ligand binding, and the dynamics of specific interactions bmrb.iotocris.com. Analysis of MD trajectories, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), helps assess the stability of the protein-ligand complex and the flexibility of receptor residues upon ligand binding bmrb.io. Studies using MD simulations have investigated the binding mechanisms of DRD5 ligands and the impact of mutations on receptor-ligand interactions wikidata.orgbmrb.io.
Integration of Approaches
The combination of computational and structural biology approaches provides a powerful pipeline for DRD5 research. Structural data from cryo-EM provides accurate templates for homology modeling and validation for computational predictions. Computational methods, in turn, offer dynamic and energetic insights that are difficult to obtain experimentally, facilitating the interpretation of structural data and guiding further experimental design.
For example, computational analyses, including molecular modeling, have been used to investigate the binding mechanisms of ligands like rotigotine to both DRD1 and DRD5, revealing the intermolecular interactions at the orthosteric binding pocket wikidata.orgbio-techne.com. These studies, combined with experimental mutagenesis data, help to understand how specific residues in the receptor influence ligand binding and efficacy wikidata.org.
While direct computational or structural studies specifically detailing the interaction of Dopal-D5 with DRD5 were not prominently found in the surveyed literature, the techniques described here for dopamine and other DRD5 ligands are directly applicable to studying deuterated compounds like this compound if they are used as research tools to probe DRD5 function or metabolism in specific experimental contexts. The principles of ligand binding and the methodologies for studying them computationally and structurally remain the same.
The application of these advanced techniques continues to deepen our understanding of DRD5 pharmacology, paving the way for the rational design of selective ligands with desired therapeutic profiles for conditions involving dopaminergic system dysregulation.
Representative Data from Computational Studies (Illustrative)
Computational studies often generate data on binding affinities, interaction types, and the stability of ligand-receptor complexes. Below is an illustrative representation of data that might be obtained from such studies, focusing on interactions between DRD5 and select ligands.
Table 1: Illustrative DRD5-Ligand Interaction Data from Molecular Docking
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) | Interaction Types (Illustrative) |
| Dopamine | -8.5 | Asp108, Ser194, Phe341 | Ionic, Hydrogen Bonding, Hydrophobic |
| Rotigotine | -10.2 | Asp108, Ser194, His198, Phe341 | Ionic, Hydrogen Bonding, Hydrophobic, Pi-Pi Stacking |
| SCH23390 | -9.8 | Asp108, Ser201, Phe341 | Ionic, Hydrogen Bonding, Hydrophobic |
Note: This table presents illustrative data for demonstration purposes and does not represent actual, specific published results unless explicitly cited in the text.
Table 2: Illustrative RMSD Values from Molecular Dynamics Simulations
| Complex | Average Protein Backbone RMSD (Å) | Average Ligand RMSD (Å) | Simulation Duration (ns) |
| DRD5-Dopamine | 2.1 | 1.5 | 100 |
| DRD5-Rotigotine | 1.8 | 1.2 | 100 |
| DRD5-SCH23390 | 2.5 | 1.8 | 100 |
Note: This table presents illustrative data for demonstration purposes and does not represent actual, specific published results unless explicitly cited in the text. RMSD values indicate the deviation from the initial structure over time, with lower values suggesting greater stability.
These types of data, derived from rigorous computational workflows, provide quantitative measures that help researchers understand the molecular basis of ligand binding and receptor activation, complementing the static snapshots provided by structural biology techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
